

The Discovery and Synthesis of GNF179: A Technical Overview

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Compound of Interest

Compound Name: **GNF179 (Metabolite)**

Cat. No.: **B601503**

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Abstract

GNF179 is a potent, orally bioavailable antimalarial compound belonging to the imidazolopiperazine class. It exhibits nanomolar activity against multiple life stages of the *Plasmodium* parasite, including drug-resistant strains. This document provides a comprehensive technical guide on the discovery, mechanism of action, and available data on the synthesis of GNF179. It is intended to serve as a resource for researchers and professionals in the field of antimalarial drug development.

Introduction

The emergence and spread of drug-resistant *Plasmodium falciparum* necessitates the discovery of new antimalarial agents with novel mechanisms of action. The imidazolopiperazine class of compounds, which includes GNF179 and the clinical candidate ganaplacide (KAF156), represents a promising new therapeutic option.^{[1][2][3][4]} GNF179 is an optimized 8,8-dimethyl imidazolopiperazine analog that has demonstrated significant activity against asexual blood stages, liver stages, and gametocytes of the parasite, positioning it as a potential tool for both treatment and transmission-blocking strategies.^[5]

Discovery

GNF179 was identified through phenotypic screening campaigns against *P. falciparum* asexual blood-stage parasites. These high-throughput screens led to the discovery of the imidazolopiperazine scaffold as a promising starting point for antimalarial drug development. Subsequent optimization of this scaffold for improved potency, metabolic stability, and oral bioavailability resulted in the identification of GNF179 as a lead candidate.

Physicochemical Properties

GNF179 is characterized by the following physicochemical properties:

Property	Value	Reference
Molecular Weight	427.55 g/mol	
Solubility	Soluble in DMSO (\geq 100 mg/mL)	
Storage (Powder)	-20°C for 3 years	
Storage (In solvent)	-80°C for 2 years	

Biological Activity

GNF179 exhibits potent activity against various stages of the *Plasmodium* life cycle and against drug-resistant parasite strains.

In Vitro Activity

Parameter	Strain/Stage	Value	Reference
IC50	P. falciparum W2 (multidrug resistant)	4.8 nM	
IC50	P. falciparum asexual blood-stage	6 nM	
IC50	P. falciparum liver- stage	4.5 nM	
EC50	Stage V gametocytes	9 nM	
Oocyst Formation	Abolished at 5 nM (48h)		

In Vivo Efficacy

Model	Dosage	Outcome	Reference
Rodent malaria model (P. berghei)	15 mg/kg (single oral dose)	Protection against infectious sporozoite challenge	
Mouse model	10 mg/kg (single oral dose)	Full protection from mosquito-borne infection	

Pharmacokinetics

Pharmacokinetic studies in Balb/C mice have demonstrated favorable properties for oral administration.

Parameter	3 mg/kg i.v.	20 mg/kg p.o.	Reference
Cmax	1361 ng/mL	1689 ng/mL	
T1/2	3.23 h	4.14 h	
AUC (last)	3317 hng/mL	11843 hng/mL	
CL	15.1 mL/min/kg	-	
Vss	1.88 L/kg	-	
F	-	89.26%	

Mechanism of Action

The precise mechanism of action of the imidazolopiperazine class, including GNF179, has been the subject of intensive investigation. Current evidence suggests that GNF179 does not act via common antimalarial targets such as protein biosynthesis or cytochrome bc1. Instead, it appears to disrupt the parasite's secretory pathway.

Recent studies have identified a putative dynamin-like GTPase, SEY1, as a potential target. GNF179 has been shown to interact with SEY1, which is believed to be essential for the parasite. This interaction may disrupt processes such as protein sorting and membrane trafficking within the Golgi apparatus. This is supported by observations that GNF179 treatment leads to the retention of proteins in the endoplasmic reticulum (ER).

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Synthesis

A detailed, step-by-step synthesis protocol for GNF179 is not publicly available in the reviewed literature. The synthesis of related imidazolopiperazine compounds has been mentioned in the context of creating fluorescently labeled probes, referencing an existing reaction series without providing the specific details for GNF179 itself. The development of GNF179 and other imidazolopiperazines likely involves a multi-step synthetic route common for this class of heterocyclic compounds.

Experimental Protocols

In Vitro Parasite Growth Inhibition Assay (SYBR Green I)

This protocol is a standard method for assessing the in vitro activity of antimalarial compounds.

- Parasite Culture: Asynchronous *P. falciparum* cultures are synchronized to the ring stage using 5% sorbitol.
- Assay Preparation: The synchronized culture is diluted to a hematocrit of 2% and a parasitemia of 0.3-0.5% in complete medium.
- Drug Dilution: GNF179 is serially diluted in complete medium and added to a 96-well plate.
- Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under standard culture conditions.
- Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with DNA, providing a fluorescent signal proportional to the parasite biomass.
- Data Acquisition: Fluorescence is measured using a plate reader.
- Data Analysis: The IC₅₀ value, the concentration at which 50% of parasite growth is inhibited, is calculated by fitting the dose-response data to a sigmoidal curve.

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In Vivo Efficacy in a Rodent Malaria Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of GNF179.

- Animal Model: Balb/C mice are used as the host for the rodent malaria parasite *Plasmodium berghei*.
- Infection: Mice are infected with *P. berghei* sporozoites.

- Drug Administration: GNF179 is formulated for oral administration and given as a single dose (e.g., 15 mg/kg).
- Monitoring: The development of blood-stage parasitemia is monitored over time by microscopic examination of Giemsa-stained blood smears.
- Endpoint: The primary endpoint is the prevention of a patent blood-stage infection, indicating causal prophylactic activity.

Resistance Mechanisms

In vitro evolution studies have identified mutations in the *P. falciparum* cyclic amine resistance locus (PfCARL) that confer resistance to GNF179 and other imidazolopiperazines. PfCARL is a protein that localizes to the cis-Golgi apparatus of the parasite. Mutations in PfCARL are sufficient to generate resistance in both asexual and sexual blood-stage parasites. This suggests that PfCARL may be involved in modulating the intracellular concentration of GNF179 or its access to the target.

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Conclusion

GNF179 is a promising antimalarial compound with potent, multi-stage activity and a novel mechanism of action targeting the parasite's secretory pathway. Its favorable pharmacokinetic profile makes it a valuable tool for further research and a potential starting point for the development of next-generation antimalarial drugs. While a detailed synthesis protocol is not publicly available, the extensive biological data and understanding of its mode of action and resistance mechanisms provide a solid foundation for its use in malaria research. Further investigation into the precise molecular interactions between GNF179 and its target will be crucial for the rational design of new and improved imidazolopiperazine-based antimalarials.

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